
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its distinctive characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride involves several steps. One common method includes the reaction of 3,5-dimethoxy-4’-chloro-4-hydroxybenzophenone with sodium methoxide in dimethylformamide. This mixture is then treated with β-morpholinoethyl chloride and heated to form the desired product. The final step involves reacting the product with gaseous hydrogen chloride in ether to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and morpholinoethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is used in studies involving cellular processes and molecular interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors.
相似化合物的比较
Similar Compounds
4’-Chloro-3,5-dimethoxy-4-(2-morpholinoethoxy)benzophenone: This compound shares a similar structure but with a chloro group instead of the additional ethoxy group.
3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone: Lacks the second ethoxy group, making it less complex.
Uniqueness
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is unique due to its additional ethoxy group, which can influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
31848-03-0 |
|---|---|
分子式 |
C23H30ClNO6 |
分子量 |
451.9 g/mol |
IUPAC 名称 |
[3,5-dimethoxy-4-[2-(2-morpholin-4-ium-4-ylethoxy)ethoxy]phenyl]-phenylmethanone;chloride |
InChI |
InChI=1S/C23H29NO6.ClH/c1-26-20-16-19(22(25)18-6-4-3-5-7-18)17-21(27-2)23(20)30-15-14-29-13-10-24-8-11-28-12-9-24;/h3-7,16-17H,8-15H2,1-2H3;1H |
InChI 键 |
ZSFFFIJTPNUTMZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OCCOCC[NH+]2CCOCC2)OC)C(=O)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


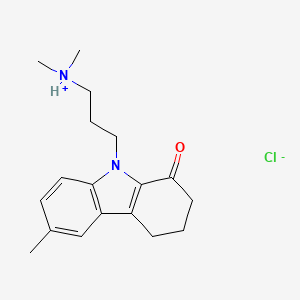
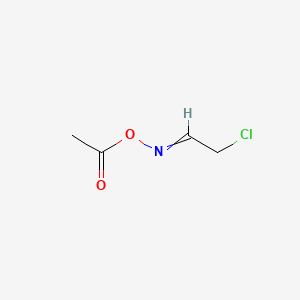
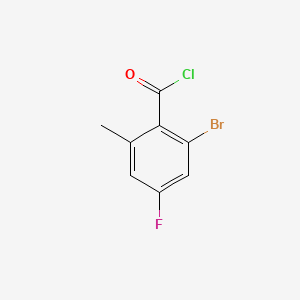
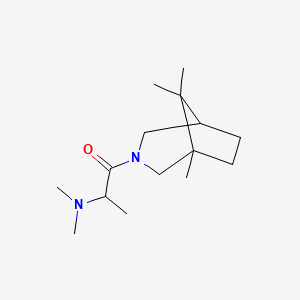
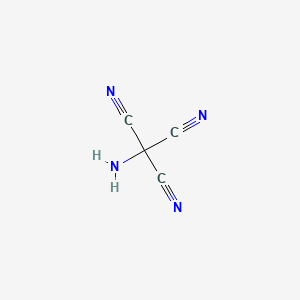
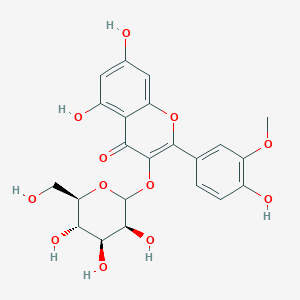
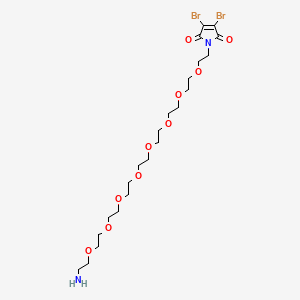
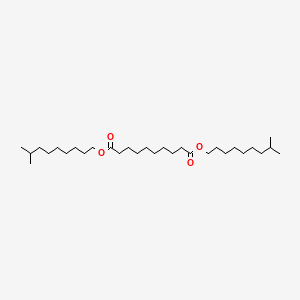
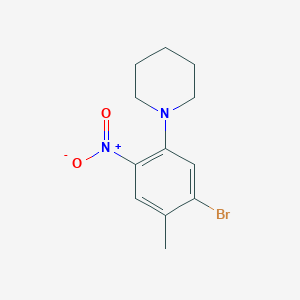
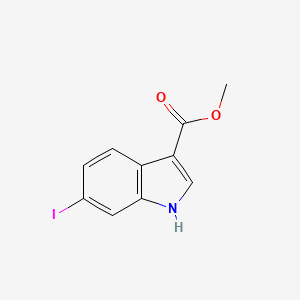
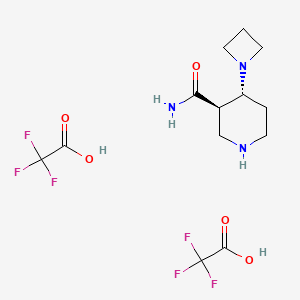
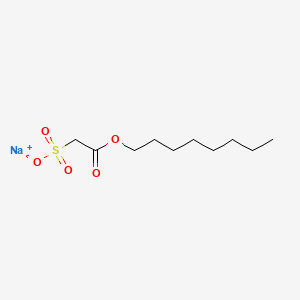
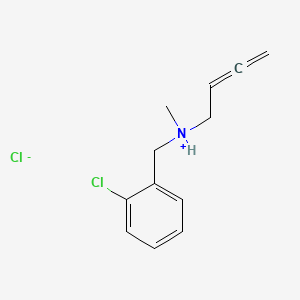
![N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide](/img/structure/B13730145.png)
